Apakaochtodene B

Description

Contextualization of Halogenated Monoterpenes as Marine Secondary Metabolites

The marine environment is a rich source of structurally diverse and biologically active natural products. mdpi.com Among these, halogenated monoterpenes represent a significant class of secondary metabolites, which are organic compounds not directly involved in the normal growth, development, or reproduction of an organism. nih.govmdpi.com Instead, these compounds are often produced for specific purposes such as chemical defense against predators or to gain a competitive advantage. mdpi.comresearchgate.net

Red algae (Rhodophyta), particularly from the genera Plocamium, Portieria, and Ochtodes, are prolific producers of halogenated monoterpenes. nih.govmdpi.com These compounds are characterized by a ten-carbon skeleton derived from isoprene (B109036) units and the incorporation of halogen atoms, most commonly bromine and chlorine, which are abundant in seawater. nih.gov The biosynthesis of these compounds is often facilitated by haloperoxidase enzymes, which catalyze the oxidation of halides. nih.gov The resulting halogenated monoterpenes can be acyclic (linear) or cyclic and exhibit a wide range of structural variety. nih.govtandfonline.com

The presence and type of halogen atoms, along with their position in the molecular structure, can significantly influence the compound's biological activity. researchgate.net Many halogenated monoterpenes have demonstrated potent activities, including cytotoxic, anti-inflammatory, and insecticidal properties. researchgate.netmdpi.comnih.gov This has made them attractive targets for drug discovery and development.

Historical Overview of the Discovery and Initial Characterization of Apakaochtodene B

This compound was discovered as part of investigations into the chemical constituents of the red marine alga Portieria hornemannii. acs.org Researchers Gunatilaka, Paul, and colleagues first reported the isolation and structural elucidation of this compound and its regioisomer, Apakaochtodene A, in 1999. acs.org The alga was collected from Apaka Point on the island of Guam. acs.orguog.edu

The initial investigation revealed that P. hornemannii from this location produced these two tetrahalogenated monoterpenes in a ratio of approximately 95:5, with this compound being the major component. acs.org The separation of these two isomers proved challenging. acs.org

The structural determination of this compound was accomplished through a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provided crucial information about the carbon framework and the connectivity of the atoms. acs.org The structure was identified as a cyclic monoterpene belonging to the ochtodene (B1234865) class. acs.orgoregonstate.edu Specifically, this compound is the (E)-geometrical isomer, while Apakaochtodene A is the (Z)-isomer. acs.org The chemical formula for this compound is C10H14BrCl3. pherobase.com

Subsequent studies have confirmed the presence of this compound in Portieria hornemannii from various locations, sometimes in different ratios with Apakaochtodene A, highlighting the variability of secondary metabolite production in marine algae based on geographical location. nih.govmdpi.com It has also been found that the sea hare Aplysia parvula sequesters Apakaochtodene A and B from its diet of P. hornemannii, likely as a form of chemical defense against predators. uog.edumdpi.com

Further research has also shown that both Portieria hornemannii and another red alga, Ochtodes secundiramea, when grown under controlled laboratory conditions, produce this compound as their sole cyclic halogenated monoterpene. nih.gov This suggests a shared biosynthetic pathway for this compound in these related algae. nih.gov

Structure

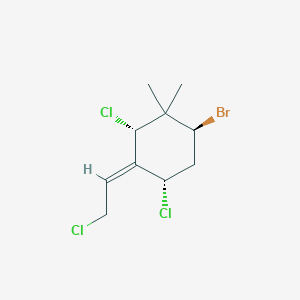

2D Structure

3D Structure

Properties

Molecular Formula |

C10H14BrCl3 |

|---|---|

Molecular Weight |

320.5 g/mol |

IUPAC Name |

(2S,3E,4S,6S)-6-bromo-2,4-dichloro-3-(2-chloroethylidene)-1,1-dimethylcyclohexane |

InChI |

InChI=1S/C10H14BrCl3/c1-10(2)8(11)5-7(13)6(3-4-12)9(10)14/h3,7-9H,4-5H2,1-2H3/b6-3+/t7-,8-,9-/m0/s1 |

InChI Key |

WMQLQCCLGFMTKH-AFEQIJMISA-N |

Isomeric SMILES |

CC1([C@H](C[C@@H](/C(=C\CCl)/[C@@H]1Cl)Cl)Br)C |

Canonical SMILES |

CC1(C(CC(C(=CCCl)C1Cl)Cl)Br)C |

Synonyms |

apakaochtodene A apakaochtodene B |

Origin of Product |

United States |

Natural Occurrence, Biodiversity, and Isolation Strategies of Apakaochtodene B

Biological Sources and Geographical Distribution of Apakaochtodene B-Producing Organisms

The production of this compound is intricately linked to specific marine red algae, primarily within the genera Portieria and Ochtodes. These organisms are found in various marine environments and exhibit significant biodiversity, which influences the production of this and other halogenated monoterpenes.

Identification and Genetic Diversity of Portieria hornemannii Lineages Implicated in this compound Production

The red alga Portieria hornemannii is a primary producer of this compound. e-algae.org However, the production of this and other secondary metabolites is not uniform across all populations of this species. Studies have revealed significant genetic diversity within what was once considered a single, widespread species. e-algae.orge-algae.org This has led to the identification of multiple cryptic species, which are morphologically similar but genetically distinct. e-algae.orge-algae.org

This genetic variation has a direct impact on the chemical composition of the algae. For instance, samples of P. hornemannii collected from different locations on Guam showed significant differences in their concentrations of major secondary metabolites, including apakaochtodenes. e-algae.orge-algae.orgresearchgate.net Further molecular analysis using rbcL sequences has identified at least five distinct lineages of Portieria in the northwest Pacific, with some lineages being geographically structured at a fine scale. e-algae.orgresearchgate.net This suggests that different genetic lineages may have evolved in response to variable microhabitats, consequently influencing their secondary metabolite profiles. e-algae.orge-algae.orgresearchgate.net The existence of these cryptic species highlights the importance of molecular identification in understanding the distribution and production of this compound. e-algae.org

| Lineage | Geographic Distribution | Reference |

| Lineage A (P. japonica) | Korea and Japan | e-algae.org |

| Lineage B | Jeju, Korea | e-algae.org |

| Lineage C | Taiwan and Japan | e-algae.org |

| Lineage D | Taiwan and Japan | e-algae.org |

| Lineage E | Jeju, Korea | e-algae.org |

Role of Ochtodes secundiramea in the Biosynthesis of this compound

The red alga Ochtodes secundiramea is another significant producer of halogenated monoterpenes, including this compound. researchgate.netnih.govnih.gov Research on this species has provided crucial insights into the biosynthetic pathways of these compounds. The biosynthesis of halogenated monoterpenes in O. secundiramea is dependent on the presence of specific co-factors, namely bromide and vanadate (B1173111), which are essential for the activity of bromoperoxidase enzymes. researchgate.netmdpi.com

Studies have shown that in the absence of bromide and vanadate, the biosynthesis of brominated and bromochlorinated monoterpenes does not occur. mdpi.com The proposed biosynthetic pathway for this compound in O. secundiramea involves the cyclization of myrcene (B1677589), a common precursor, which is catalyzed by bromonium ions (Br+). researchgate.netnih.gov This is followed by chlorination to yield the final this compound structure. nih.gov Interestingly, when cultured under controlled laboratory conditions, both O. secundiramea and P. hornemannii have been shown to produce similar profiles of halogenated monoterpenes, with this compound being the only cyclic halogenated monoterpene shared between them. nih.gov This suggests a conserved biosynthetic capability for this compound in these related algal species.

Advanced Methodologies for the Extraction and Isolation of this compound from Marine Matrices

The extraction and purification of this compound from its natural sources require sophisticated techniques to separate it from a complex mixture of other compounds.

Chromatographic Techniques for Separation and Purification of this compound

The isolation of this compound, first reported by Gunatilaka and colleagues in 1999, involved a combination of extraction and chromatographic techniques. The initial process typically involves solvent extraction from the algal biomass. alfa-chemistry.com This crude extract is then subjected to various chromatographic methods to separate the individual components. alfa-chemistry.commdpi.com

Commonly used techniques include:

Column Chromatography: This is a fundamental technique used for the initial fractionation of the extract. slideshare.netjournalagent.com The extract is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel), and different compounds are eluted at different rates using a mobile phase, allowing for their separation. khanacademy.orgdrawellanalytical.com

Thin-Layer Chromatography (TLC): TLC is often used as a quick and simple method to monitor the progress of the separation and to identify the fractions containing the target compound. khanacademy.orgadarshcollege.in

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique that is crucial for the final purification of this compound. alfa-chemistry.comdrawellanalytical.com It utilizes high pressure to force the solvent through a column with very fine particles, resulting in a much higher separation efficiency. slideshare.net

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is valuable for the analysis of volatile compounds like monoterpenes. mdpi.comnih.gov It separates compounds in the gas phase and then detects them with a mass spectrometer, providing information about their structure and quantity. nih.gov

The combination of these chromatographic methods allows for the isolation of pure this compound, which is essential for its structural elucidation and further scientific study.

Optimization of Extraction Protocols for Halogenated Monoterpenes Containing this compound

The efficiency of extracting halogenated monoterpenes like this compound can be significantly influenced by the extraction method and parameters. mdpi.comlidsen.com Traditional solvent extraction using solvents like methanol, ethanol, and dichloromethane (B109758) is a common starting point. alfa-chemistry.commdpi.com However, modern, "green" extraction techniques are gaining prominence due to their efficiency and reduced environmental impact. ceon.rs

These advanced methods include:

Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, typically carbon dioxide, as the extraction solvent. alfa-chemistry.commdpi.com SFE is advantageous because it is non-toxic and the solvent can be easily removed by depressurization. alfa-chemistry.com Studies on other red algae have shown that SFE can yield higher recoveries of certain halogenated monoterpenes compared to conventional solvent extraction. mdpi.com

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and sample, which can lead to faster extraction times and higher yields. alfa-chemistry.com

Ultrasound-Assisted Extraction (UAE): UAE employs high-frequency sound waves to disrupt the algal cell walls, enhancing the release of the target compounds into the solvent. alfa-chemistry.com

Comprehensive Structural Characterization and Stereochemical Assignment of Apakaochtodene B

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

The determination of the intricate structure of Apakaochtodene B was heavily reliant on the application of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. These powerful analytical techniques allowed for the detailed mapping of the molecule's carbon skeleton and the relative orientation of its substituents. It is important to note that this compound was isolated as an inseparable mixture with its geometric isomer, Apakaochtodene A, in a ratio of approximately 95:5. mdpi.comnih.gov Consequently, the NMR data represents a composite of both isomers, with the signals of the major component, this compound, being predominant.

Elucidation of Planar Structure Using 1D and 2D NMR Experiments for this compound

The planar structure of this compound, defining the connectivity of its atoms, was pieced together using a suite of 1D (¹H and ¹³C) and 2D (COSY, HMQC, and HMBC) NMR experiments. The ¹H and ¹³C NMR spectral characteristics of this compound were found to be similar to the known compound ochtodene (B1234865) and a related tetrahalogenated monoterpene. mdpi.comnih.gov

The ¹H NMR spectrum of the mixture was dominated by the signals of this compound. Key resonances for this compound were identified and distinguished from those of the minor isomer, Apakaochtodene A. For instance, the vinyl proton H-2 in this compound appeared at a chemical shift (δ) of 6.06 ppm, while the corresponding proton in Apakaochtodene A was observed at δ 6.13 ppm. Similarly, the H-3 proton signal for this compound was at δ 6.02 ppm, compared to δ 5.89 ppm for Apakaochtodene A. mdpi.comnih.gov

The ¹³C NMR spectrum provided the carbon framework of the molecule. The chemical shifts of the carbon atoms in this compound were assigned based on correlations observed in Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments. These 2D NMR techniques link protons to their directly attached carbons (HSQC) and to carbons two or three bonds away (HMBC), respectively, allowing for the unambiguous assembly of the molecular structure.

Table 1: ¹H and ¹³C NMR Data for this compound in CDCl₃

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

|---|---|---|

| 1 | 70.1 | 4.63 (dd, J = 9.8, 4.2) |

| 2 | 129.5 | 6.06 (dd, J = 14.5, 9.8) |

| 3 | 134.0 | 6.02 (d, J = 14.5) |

| 4 | 61.9 | 4.49 (br d, J = 9.2) |

| 5 | 37.9 | 2.50 (m), 2.30 (m) |

| 6 | 55.4 | 4.60 (dd, J = 9.2, 4.2) |

| 7 | 35.4 | - |

| 8 | 72.3 | 4.02 (d, J = 11.0), 3.84 (d, J = 11.0) |

| 9 | 29.8 | 1.84 (s) |

| 10 | 25.1 | 1.34 (s) |

Data extracted from Gunatilaka et al., 1999. The assignments are based on the analysis of the mixture of Apakaochtodene A and B, with the data presented for the major isomer, this compound.

Determination of Relative Stereochemistry via NOESY and Coupling Constant Analysis for this compound

With the planar structure established, the next challenge was to determine the relative stereochemistry of the chiral centers within this compound. This was achieved through the analysis of proton-proton coupling constants (J-values) and Nuclear Overhauser Effect (NOE) experiments. NOE difference spectroscopy, a technique that detects protons that are close in space, was particularly informative. mdpi.comnih.gov

The geometry of the C-2/C-3 double bond was determined to be E (trans) for this compound based on the large coupling constant (J = 14.5 Hz) between H-2 and H-3. This was a key distinguishing feature from Apakaochtodene A, which exhibited a smaller coupling constant indicative of a Z (cis) geometry. mdpi.comnih.gov

NOE difference experiments were crucial in establishing the relative configurations of the substituents on the cyclohexane (B81311) ring. Irradiation of specific protons and observation of which other protons showed an enhanced signal allowed for the construction of a 3D model of the molecule. This analysis revealed the spatial relationships between the various protons and, by extension, the substituents attached to the chiral carbons.

Contribution of X-ray Crystallographic Analysis of Related Apakaochtodene A for Absolute Configuration

While NMR spectroscopy could establish the relative stereochemistry of this compound, determining its absolute configuration required a different approach. Fortunately, the minor isomer, Apakaochtodene A, was successfully crystallized and subjected to single-crystal X-ray diffraction analysis. mdpi.comnih.govscispace.com This powerful technique provides an unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid, including the absolute stereochemistry.

The X-ray analysis of Apakaochtodene A established its absolute configuration as 6(S)-bromo-1,4(S),8(R)-trichloro-2(Z)-ochtodene. mdpi.comnih.gov Since this compound is the geometric isomer of Apakaochtodene A, differing only in the configuration of the C-2/C-3 double bond, the absolute configuration of the chiral centers in this compound could be confidently inferred. Thus, the absolute configuration of this compound was determined to be 6(S)-bromo-1,4(S),8(R)-trichloro-2(E)-ochtodene.

Integration of Computational Chemistry for Stereochemical Confirmation and Conformational Analysis of this compound

At the time of the initial structural elucidation of this compound, the use of computational chemistry for stereochemical confirmation was not extensively reported in the primary literature describing its discovery. However, in more recent studies on similar halogenated monoterpenes, quantum chemical calculations have been employed to improve the accuracy of ¹³C NMR chemical shift predictions. acs.org Such computational methods, like Density Functional Theory (DFT), can be used to calculate the theoretical NMR parameters for different possible stereoisomers. By comparing the calculated data with the experimental data, the most likely structure can be identified, providing an additional layer of confidence in the stereochemical assignment. Furthermore, computational modeling can be used to explore the conformational landscape of flexible molecules like this compound, providing insights into its preferred shapes, which can influence its biological activity. While not a part of its original characterization, these modern computational tools offer a powerful complementary approach for the structural analysis of complex natural products.

Biosynthetic Pathways and Bioprocess Engineering of Apakaochtodene B

Elucidation of Precursor Metabolism: Geranyl Diphosphate (B83284) (GPP) and Myrcene (B1677589) in Apakaochtodene B Biosynthesis

The biosynthesis of this compound commences with the fundamental precursor, geranyl diphosphate (GPP). nih.govresearchgate.net GPP is a common starting point for all monoterpenes, formed through the methylerythritol phosphate (B84403) (MEP) and/or mevalonate (B85504) (MVA) pathways. researchgate.netresearchgate.net In the red alga Ochtodes secundiramea, a key organism in this research, the enzyme myrcene synthase facilitates the conversion of GPP specifically into the acyclic monoterpene β-myrcene. researchgate.net This conversion represents the first committed step in the pathway leading to this compound and other halogenated monoterpenes. nih.govresearchgate.netresearchgate.net

The characterization of myrcene synthase from O. secundiramea revealed it to be the first of its kind isolated from a marine organism. researchgate.net This enzyme exhibits a high degree of specificity, exclusively producing myrcene from its natural substrate, GPP. researchgate.net It requires Mg²⁺ as a divalent metal ion cofactor for its activity, has a molecular mass of approximately 69 kDa, and functions optimally at a pH of around 7.2. researchgate.net Interestingly, the myrcene synthase from O. secundiramea is incapable of isomerizing GPP to linalyl diphosphate, a common feature in many terrestrial monoterpene cyclases. researchgate.net This "limited catalytic capability" is thought to reflect the ancient evolutionary origins of the red alga.

The central role of myrcene as the direct precursor to this compound has been firmly established through metabolic studies. nih.govresearchgate.netresearchgate.netresearchgate.net By manipulating the culture conditions of O. secundiramea microplantlets, researchers have been able to control the biosynthetic pathway. Specifically, by removing bromide and vanadate (B1173111) from the culture medium, the subsequent halogenation and cyclization steps are halted, leading to the accumulation of β-myrcene. researchgate.netresearchgate.net This "bromine free" cell line has been instrumental in confirming myrcene as the key intermediate. nih.govresearchgate.net

Enzymatic Mechanisms of Halogenation and Cyclization Leading to this compound

Following the synthesis of myrcene, the pathway to this compound involves a series of enzymatic reactions, primarily halogenation and cyclization, which are characteristic of many secondary metabolites found in marine algae.

Investigation of Vanadium Bromoperoxidase Activity in this compound Formation

A crucial enzyme in the biosynthesis of this compound is vanadium bromoperoxidase (V-BPO). researchgate.netresearchgate.netresearchgate.net This enzyme is responsible for catalyzing the halogenation of myrcene. V-BPOs are widely distributed in marine algae and play a key role in the formation of a vast array of brominated natural products. researchgate.netscientificupdate.com The activity of V-BPO is dependent on the presence of vanadate as a cofactor. nih.govresearchgate.net

In the context of this compound synthesis, V-BPO facilitates the oxidation of bromide ions (Br⁻) using hydrogen peroxide as an oxidant, generating a reactive brominating species. scientificupdate.com This electrophilic bromine then attacks the electron-rich double bonds of the myrcene molecule. oregonstate.edu Studies have shown that the addition of bromide and vanadate to the culture medium of O. secundiramea microplantlets "turns on" the biosynthesis of halogenated monoterpenes, including this compound. nih.govresearchgate.net The bromination of myrcene is a dominant branch in this biosynthetic network. nih.govresearchgate.net

Insights into Bromonium-Ion Promoted Cyclization Steps for this compound

The formation of the characteristic cyclic structure of this compound is initiated by a bromonium ion-promoted cyclization of myrcene. nih.govresearchgate.netresearchgate.net This process begins with the electrophilic attack of a bromonium ion (Br⁺), generated by vanadium bromoperoxidase, on one of the double bonds of myrcene. oregonstate.edu This initial attack leads to the formation of a cyclic intermediate and a carbocation. researchgate.net

Specifically, it is proposed that the enzyme-bound bromonium ion preferentially attacks the Δ6,10 olefinic bond of myrcene. oregonstate.edu This is followed by an internal addition to the resulting cationic center, leading to the formation of the ochtodene (B1234865) ring structure characteristic of this compound. researchgate.net Subsequent halogenation events, potentially involving both bromine and chlorine, then lead to the final structure of this compound. nih.govresearchgate.netoregonstate.edu This bromonium ion-initiated cyclization is a key mechanistic step that explains the formation of the cyclic and halogenated features of this complex monoterpene. semanticscholar.org

Metabolic Flux Analysis in this compound Producing Microplantlets

Metabolic flux analysis (MFA) has been a powerful tool for quantitatively understanding the intricate network of biochemical reactions involved in the production of this compound in Ochtodes secundiramea microplantlets. nih.govresearchgate.net This systems biology approach allows researchers to determine the rates (fluxes) of metabolic pathways within a cell, providing insights into how the organism utilizes precursors and allocates resources to synthesize specific compounds. mdpi.comrsc.org

A key study in this area utilized a "bromine free" cell line of O. secundiramea where the biohalogenation process was temporarily switched off. nih.govresearchgate.net This allowed for the accumulation of the precursor, myrcene. By subsequently reintroducing bromide and vanadate into the perfusion medium of an airlift photobioreactor, the researchers could "turn on" the halogenation and cyclization pathways and measure the resulting metabolic fluxes. nih.govresearchgate.net

The analysis revealed that the bromination of myrcene at its Δ(6-10) olefinic bond is the dominant branch of the bioreaction network. nih.govresearchgate.net In contrast, the chlorination steps in the pathway were found to be "weakly rigid," suggesting a lower flux through these reactions. nih.govresearchgate.net This pioneering work represented the first application of metabolic engineering principles to analyze and manipulate secondary metabolism in a macrophytic marine organism. nih.govresearchgate.net The findings from MFA are crucial for identifying potential bottlenecks in the biosynthetic pathway and for developing targeted strategies to enhance the production of this compound. mdpi.com

| Precursor/Intermediate | Key Enzyme/Process | Resulting Product(s) | Metabolic Flux Insight |

| Geranyl Diphosphate (GPP) | Myrcene Synthase | Myrcene | Initial committed step in the pathway. nih.govresearchgate.netresearchgate.net |

| Myrcene | Vanadium Bromoperoxidase | 10E-bromomyrcene, 3-chloro-10E-bromo-alpha-myrcene, 3,10E-dibromomyrcene | Bromination at the Δ(6-10) olefinic bond is the dominant branch. nih.govresearchgate.net |

| Myrcene | Bromonium-ion promoted cyclization | This compound | A significant cyclization pathway leading to the final product. nih.govresearchgate.netresearchgate.net |

| - | Chlorination Steps | Chlorinated intermediates | Pathway found to be "weakly rigid," indicating lower flux. nih.govresearchgate.net |

Bioprocess Engineering and Cultivation Strategies for Enhanced Production of this compound

The development of efficient bioprocess engineering and cultivation strategies is paramount for the sustainable and enhanced production of this compound. nih.govresearchgate.net Research has focused on optimizing the growth conditions of Ochtodes secundiramea microplantlet suspension cultures, which serve as a novel platform for producing this valuable halogenated monoterpene. nih.govresearchgate.netresearchgate.net

One of the key cultivation systems employed is the airlift photobioreactor. nih.govresearchgate.netresearchgate.netresearchgate.net This type of bioreactor provides a controlled environment for the microplantlets, allowing for the manipulation of various parameters to maximize growth and product yield. Continuous medium perfusion is a critical aspect of this system, ensuring a steady supply of nutrients and the removal of metabolic byproducts. nih.govresearchgate.netresearchgate.netresearchgate.net

Several strategies have been investigated to enhance biomass and, consequently, this compound production. These include:

Nutrient Optimization: Providing nutrient-replete conditions, with enhanced levels of nitrate (B79036) and phosphate, has been shown to support robust biomass growth. researchgate.net The strategic feeding of nutrients in a fed-batch cultivation mode has also demonstrated significant improvements in biomass production. researchgate.net

Carbon Dioxide Enrichment: Supplementing the aeration gas with elevated concentrations of carbon dioxide (e.g., 3500 ppm) promotes photosynthesis and contributes to increased biomass. researchgate.net

Light Intensity Control: Optimizing the light intensity is crucial for photosynthetic organisms. Studies have shown that increasing the mean light intensity can linearly increase the growth rate of the microplantlets. researchgate.net

Controlled Induction of Biosynthesis: As demonstrated in metabolic flux analysis studies, the biosynthesis of this compound can be precisely controlled. By first cultivating the microplantlets in a bromide- and vanadate-free medium to accumulate myrcene, and then introducing these components, the production of the final halogenated product can be initiated on demand. nih.govresearchgate.net

Ecological Significance and Chemical Defense Mechanisms of Apakaochtodene B

Role of Apakaochtodene B as an Anti-herbivory Defense in Marine Algae

Marine algae have evolved a diverse array of secondary metabolites to deter herbivores, and this compound is a prime example of such a chemical defense. uog.edu Produced by red algae, particularly species of the genus Portieria (formerly Laurencia), this compound provides a significant selective advantage by discouraging consumption by various marine herbivores. uog.edue-algae.org

The red alga Portieria hornemannii is a notable producer of this compound, which acts as a potent feeding deterrent against herbivorous fishes. uog.eduresearchgate.netint-res.com Studies conducted on Guam have shown that the presence of this compound and its structural analog, Apakaochtodene A, in P. hornemannii significantly reduces grazing by reef fishes. researchgate.netint-res.com The effectiveness of these compounds as a defense mechanism is a key factor in the survival and distribution of this alga in environments with high herbivore pressure. uog.edu While primarily studied for its role against herbivores, it is also hypothesized that this compound may offer protection against pathogens and fouling organisms, further enhancing its adaptive value to the producing alga. uog.edu

The concentration of this compound can vary among different populations and even among individual algae within the same location, which can influence patterns of herbivory. uog.edue-algae.org This variation in chemical defense can have cascading effects on the structure of benthic algal communities. uog.edu

Sequestration and Bioaccumulation of this compound by Marine Herbivores (e.g., Sea Hares, Aplysia parvula)

While this compound is an effective deterrent against many generalist herbivores, some specialist herbivores have evolved the ability to consume algae containing this compound. These specialist herbivores, often referred to as "mesograzers," not only tolerate these chemical defenses but can also co-opt them for their own benefit. uog.edu

A well-documented example of this is the sea hare, Aplysia parvula. uog.eduresearchgate.netmdpi.com This oligophagous herbivore preferentially feeds on red algae, including Portieria hornemannii. uog.eduresearchgate.net Despite the presence of this compound, which can act as a feeding deterrent to A. parvula at high concentrations, the sea hare consumes the alga and sequesters its chemical defenses. researchgate.netint-res.com

The sequestered Apakaochtodene A and B are bioaccumulated in the sea hare's tissues, particularly in the digestive gland and mantle. researchgate.net This accumulation of algal metabolites renders the sea hare unpalatable to its own predators, primarily reef fishes. researchgate.netint-res.com Research has demonstrated a clear link between the diet of A. parvula and its palatability to predators. Sea hares found on P. hornemannii sequester apakaochtodenes and are rejected by fish, whereas those found on algae lacking these defensive compounds, such as Acanthophora spicifera, are readily consumed. researchgate.netint-res.comresearchgate.net This dietary-derived chemical defense is a classic example of a tri-trophic interaction, where the chemical compounds produced by the alga influence the survival of the herbivore that consumes it by deterring predation from a third trophic level. researchgate.net

The ability of A. parvula to sequester these compounds highlights a fascinating evolutionary arms race, where the herbivore has overcome the plant's chemical defense and turned it into a protective shield. uog.edu

Influence of Environmental Factors and Genetic Variation on the Ecological Activity of this compound

The production and ecological impact of this compound are not static but are influenced by a combination of environmental and genetic factors. uog.edue-algae.org

Environmental Factors: While direct induction of this compound production in response to herbivory has been a subject of investigation, studies on Portieria hornemannii have shown that transplanting the alga to different sites did not significantly alter the concentrations of apakaochtodenes A and B. e-algae.org This suggests that simple environmental modifications may not be the primary driver of its production levels. e-algae.org However, other natural factors, such as the seasonal growth cycles of the alga and the relationship between the size of the plant and its production of secondary metabolites, are thought to affect the concentration of these compounds. e-algae.org The availability of nutrients, such as bromide in the seawater, is also a critical factor, as it is a necessary component for the biosynthesis of this halogenated compound. researchgate.net

Genetic Variation: There is significant intraspecific variation in the production of secondary metabolites within marine algae. uog.eduresearchgate.netint-res.com Different populations of P. hornemannii from various locations on Guam exhibit notable differences in the levels of Apakaochtodene A and B. uog.eduresearchgate.netint-res.com This chemical variability is believed to be linked to genetic differences among algal populations. e-algae.org Phylogenetic analyses of Portieria species in the northwest Pacific have revealed cryptic species diversity, with different genetic lineages producing varying profiles of secondary metabolites. e-algae.org This suggests that the significant variability in apakaochtodene concentrations observed among different sites and even among individuals at the same site is likely due to underlying genetic diversity. e-algae.org This genetic variation is crucial for the adaptability of the algal population, allowing it to respond to the selective pressures of herbivory in different ecological settings. wur.nlfrontiersin.org

The interplay between genetic predisposition and environmental conditions ultimately dictates the chemical phenotype of the alga, which in turn shapes its ecological interactions. frontiersin.orgnih.gov

Mechanistic Investigations of Apakaochtodene B S Biological Activities

In Vitro Studies of Antifeedant Properties and Potency of Apakaochtodene B

This compound, a tetrahalogenated monoterpene originating from the red alga Portieria hornemannii, has been identified as a potent feeding deterrent against various marine herbivores. uog.edu This defensive characteristic is a significant aspect of its ecological role. The sea hare Aplysia parvula, which feeds on P. hornemannii, sequesters Apakaochtodene A and B, rendering itself unpalatable to predatory reef fishes. mdpi.comresearchgate.net

Laboratory-based feeding preference assays have provided direct evidence of the antifeedant properties of this compound. In these studies, high concentrations of purified this compound, when applied to a palatable food source, significantly deterred feeding by the sea hare Aplysia parvula. researchgate.net While A. parvula prefers and thrives on its host alga P. hornemannii, concentrated levels of the pure compound act as a feeding inhibitor. mdpi.comresearchgate.net This suggests a complex dose-dependent interaction where the natural concentrations in the alga are tolerated by the specialist herbivore but repel generalist predators.

The effectiveness of halogenated monoterpenes as antifeedants is influenced by the degree and type of halogenation. researchgate.netmdpi.com Studies on various related compounds have indicated that the presence of five halogen substituents often correlates with strong antifeedant activity. researchgate.netmdpi.com Furthermore, the substitution with bromine atoms has been observed to enhance the deterrent potency compared to chlorine atoms. researchgate.netmdpi.com Although specific potency metrics such as IC50 values for this compound's antifeedant activity are not extensively detailed in the reviewed literature, the collective evidence from in vitro assays and ecological observations firmly establishes its role as a significant chemical defense agent.

Table 1: Summary of In Vitro Antifeedant Studies on this compound

| Assayed Organism | Finding | Reference(s) |

|---|---|---|

| Aplysia parvula (Sea Hare) | High concentrations of pure this compound acted as a feeding deterrent. | mdpi.comresearchgate.net |

| Herbivorous Fishes | This compound, sequestered by Aplysia parvula, provides defense against fish predation. | uog.eduresearchgate.net |

Exploration of Other Preclinical Bioactivities of Related Halogenated Monoterpenes and their Potential Relevance to this compound

Halogenated monoterpenes, the class of compounds to which this compound belongs, exhibit a wide spectrum of preclinical bioactivities, including anticancer, antimicrobial, and insecticidal effects. nih.gov While direct studies on this compound for these activities are limited, the bioactivities of structurally related compounds from marine red algae provide a strong rationale for its potential in these areas.

Anticancer Activity: A notable example is halomon (B233497) , another halogenated monoterpene isolated from Portieria hornemannii. Halomon has demonstrated selective and potent cytotoxic activity against human renal, brain, and colon cancer cell lines in vitro. nih.gov Structure-activity relationship studies on halomon analogues have revealed that the halogen atoms at specific positions are crucial for its high cytotoxicity. nih.gov Similarly, halogenated monoterpenes from the genus Plocamium have shown significant cytotoxicity against various cancer cell lines, including esophageal, colon, and lung cancer, with some compounds exhibiting greater potency than the clinical anticancer drug cisplatin. nih.govnih.gov Mertensene (B1256230), a halogenated monoterpene from Pterocladiella capillacea, has also been shown to inhibit the viability of human colon adenocarcinoma cells. nih.gov Given that this compound shares the core cyclic halogenated monoterpene scaffold, it is plausible that it may also possess cytotoxic properties.

Antimicrobial Activity: The marine environment is a competitive ecosystem where chemical defense against microbial colonization is crucial. Halogenated monoterpenes have been reported to possess antibacterial and antifungal properties. nih.govresearchgate.net For instance, monoterpenes isolated from Plocamium cartilagineum have demonstrated activity against various bacteria and fungi. nih.gov A halogenated monoterpene from a Namibian Plocamium species showed antibacterial activity against Staphylococcus aureus, Alcaligenes faecalis, and Serratia marcescens. eurekaselect.com The presence of halogen atoms is often linked to enhanced antimicrobial efficacy. The structural features of this compound, with its multiple halogen substituents, suggest it could have similar antimicrobial capabilities.

Insecticidal Activity: Terpenoids, in general, are known for their insecticidal properties, acting as toxins, feeding deterrents, or growth regulators. mdpi.commdpi.comfao.orgscirp.org While research on the insecticidal potential of marine-derived halogenated monoterpenes is less extensive than for terrestrial counterparts, some studies have indicated their effectiveness. nih.gov The strong antifeedant properties of this compound against marine herbivores could translate to insecticidal or insect-deterrent activities in a terrestrial context. The mode of action for many insecticidal monoterpenes involves neurotoxicity or disruption of key physiological processes, which could be a potential area of investigation for this compound.

Table 2: Preclinical Bioactivities of Halogenated Monoterpenes Related to this compound

| Compound Class/Name | Source Organism | Bioactivity | Reference(s) |

|---|---|---|---|

| Halomon | Portieria hornemannii | Anticancer (selective cytotoxicity against renal, brain, and colon cancer cell lines) | nih.gov |

| Plocamium monoterpenes | Plocamium spp. | Anticancer (cytotoxic against esophageal, colon, lung cancer lines), Antimicrobial, Antifungal | nih.govnih.govnih.gov |

| Mertensene | Pterocladiella capillacea | Anticancer (inhibits viability of human colon adenocarcinoma cells) | nih.gov |

| Namibian Plocamium monoterpene | Plocamium sp. | Antimicrobial (active against S. aureus, A. faecalis, S. marcescens) | eurekaselect.com |

Preliminary Investigations into Molecular Targets and Cellular Pathways Potentially Mediated by this compound

Direct mechanistic studies elucidating the molecular targets and cellular pathways modulated by this compound are currently scarce in the scientific literature. However, research on the mode of action of structurally related halogenated monoterpenes offers preliminary insights into the potential mechanisms through which this compound might exert its biological effects.

A study on mertensene , a halogenated monoterpene that induces apoptosis in human colon adenocarcinoma HT29 cells, provides some of the most relevant data. nih.gov This research demonstrated that mertensene treatment led to the activation of key signaling pathways, including the MAPK ERK-1/-2, Akt, and NF-κB pathways . nih.gov Furthermore, mertensene was found to induce cell cycle arrest at the G2/M phase. nih.gov These pathways are fundamental in regulating cell proliferation, survival, and apoptosis, and their modulation is a common mechanism for many anticancer agents.

In another study, a polyhalogenated monoterpene designated as RU015 , isolated from Plocamium species, was found to induce necrosis in metastatic breast cancer cells. researchgate.net This contrasts with the apoptotic cell death induced by other compounds, suggesting that different halogenated monoterpenes may trigger distinct cell death pathways. The same study also investigated sargaquinoic acid, which induced apoptosis through the activation of caspases-3, -6, -8, and -9, and the downregulation of the anti-apoptotic protein Bcl-2. researchgate.net While not a monoterpene, this finding highlights a common apoptotic pathway that could be relevant for other marine natural products.

Given the structural similarities between this compound and other bioactive halogenated monoterpenes, it is plausible that its biological activities, particularly any potential anticancer effects, could be mediated through the modulation of these or similar cellular signaling cascades and cell cycle checkpoints. Future research is necessary to directly investigate the molecular targets of this compound to confirm these hypotheses.

Table 3: Potential Molecular Targets and Cellular Pathways Based on Related Compounds

| Compound | Potential Cellular Pathway/Target | Observed Effect | Reference(s) |

|---|---|---|---|

| Mertensene | MAPK ERK-1/-2, Akt, NF-κB signaling pathways | Activation of pathways, G2/M cell cycle arrest, and apoptosis in colon cancer cells. | nih.gov |

| RU015 (polyhalogenated monoterpene) | Cell death pathway | Induction of necrosis in breast cancer cells. | researchgate.net |

| Sargaquinoic Acid (related marine natural product) | Intrinsic apoptotic pathway | Activation of caspases-3, -6, -8, -9; downregulation of Bcl-2. | researchgate.net |

Structure Activity Relationship Sar Studies of Apakaochtodene B and Analogues

Influence of Halogenation Pattern and Stereochemistry on the Biological Activity of Apakaochtodene B

The biological activity of halogenated monoterpenes is profoundly influenced by the number, type, and position of halogen substituents, as well as the molecule's three-dimensional arrangement. researchgate.net For natural products, stereochemistry is often a critical determinant of biological function, affecting everything from target binding to metabolic stability. nih.govmhmedical.com

Research into halogenated monoterpenes from marine red algae suggests that a higher degree of halogenation often correlates with enhanced biological activity. researchgate.netresearchgate.net Specifically, the presence of bromine over chlorine has been noted to increase the potency of some compounds. researchgate.net this compound, a tetrahalogenated monoterpene containing one bromine and three chlorine atoms, exemplifies this structural class. Its defined stereochemistry and heavy halogenation are key contributors to its biological role, such as its function in chemical defense. indianchemicalsociety.com For instance, Apakaochtodene A and B have been identified as feeding deterrents used by the sea hare Aplysia parvula, which sequesters these compounds from the red alga Portieria hornemannii. indianchemicalsociety.com

The precise configuration of the chiral centers in this compound is crucial. Even subtle changes in stereochemistry can lead to significant differences in biological activity, as the specific spatial arrangement of atoms is required for effective interaction with biological targets like enzyme active sites or receptors. nih.gov While specific SAR studies on synthetic analogues of this compound are limited in publicly available literature, the principles derived from related chiral compounds underscore the importance of its unique stereochemical and halogenation profile. nih.govnih.gov The natural biosynthesis of such compounds in an enantiomerically pure form further highlights the evolutionary selection for a specific three-dimensional structure to achieve a particular biological effect. nih.gov

Comparative SAR Analysis of this compound with Regioisomeric and Related Halogenated Monoterpenes

A comparative analysis of this compound with its isomers and other related compounds provides valuable insight into its SAR. This compound was co-isolated with its regioisomer, Apakaochtodene A, from the red alga Portieria hornemannii. nih.gov The two compounds were found in a natural ratio of approximately 95:5, with this compound being the major isomer.

The key distinction between these two tetrahalogenated monoterpenes lies in the position of a double bond and a chlorine atom, which makes them regioisomers. Apakaochtodene A is identified as 6(S)-bromo-1,4(S),8(R)-trichloro-2(Z)-ochtodene. The difference in the placement of functional groups between Apakaochtodene A and B, despite having the same molecular formula (C₁₀H₁₄BrCl₃), would be expected to alter their interaction with biological targets and, consequently, their bioactivity. vliz.be

Table 1: Comparison of this compound and its Regioisomer Apakaochtodene A

| Feature | This compound | Apakaochtodene A | Reference |

|---|---|---|---|

| Isomeric Relationship | Regioisomer of Apakaochtodene A | Regioisomer of this compound | nih.gov |

| Structure Name | 6(S)-bromo-1,4(S),8(R*)-trichloro-2(E)-ochtodene | 6(S)-bromo-1,4(S),8(R)-trichloro-2(Z)-ochtodene | vliz.be |

| Source | Red alga Portieria hornemannii | ||

| Relative Abundance | Major isomer (~95%) | Minor isomer (~5%) | |

| Key Structural Difference | Differ in placement of a double bond and a chlorine atom from Apakaochtodene A | Differ in placement of a double bond and a chlorine atom from this compound |

When cultivated under controlled bioreactor conditions, P. hornemannii and Ochtodes secundiramea were found to produce this compound as their only shared cyclic halogenated monoterpene (HMT). acs.org They also produced several acyclic HMTs, including myrcene (B1677589) (the likely precursor), 10E-bromomyrcene, and 10E-bromo-3-chloro-α-myrcene. acs.orgmdpi.com This context suggests that the cyclization step, catalyzed by a bromonium ion, is a key branching point in the biosynthetic pathway leading to this compound. acs.org The bioactivity of this compound compared to its acyclic relatives would be significantly different due to the conformational constraints imposed by the ring system, which rigidly orients the halogen substituents in space.

Computational Modeling and In Silico Approaches for Predicting and Analyzing SAR for this compound Derivatives

In silico methods, including computational modeling and quantitative structure-activity relationship (QSAR) studies, are powerful tools for analyzing and predicting the biological activity of chemical compounds, thereby accelerating drug discovery and toxicology assessments. ijpsr.comslideshare.net These approaches are particularly valuable for complex natural products like this compound, where the synthesis of derivatives for traditional SAR studies can be challenging.

While specific in silico SAR studies predicting the biological activity of this compound derivatives are not widely reported in the literature, computational chemistry has been applied to this class of compounds. For example, quantum chemical calculations combined with spectroscopic analysis have been instrumental in the structural determination of new halogenated monoterpenes from Portieria hornemannii. mdpi.com In that study, Gauge-Independent Atomic Orbital (GIAO) ¹³C NMR calculations were used to accurately establish the relative stereochemistry of the isolated compounds, demonstrating the power of computational methods in handling complex, halogen-rich structures. mdpi.com

The principles of QSAR and molecular docking are directly applicable to this compound. researchgate.netonlinejbs.com A QSAR model would aim to create a mathematical relationship between the structural properties (descriptors) of this compound analogues and their measured biological activity. ijpsr.com Molecular docking simulations could be used to predict how different derivatives of this compound would bind to a specific biological target, such as an enzyme or receptor. researchgate.netnih.govmdpi.com These simulations calculate the binding energy and analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the target's active site, providing a structural basis for the observed activity. researchgate.net Such studies could efficiently screen virtual libraries of this compound derivatives to prioritize which compounds to synthesize and test in the laboratory. biointerfaceresearch.com

Table 2: Overview of Relevant Computational Approaches for SAR Analysis

| Computational Method | Principle | Application to this compound Derivatives | Reference |

|---|---|---|---|

| Quantum Chemical Calculations (e.g., GIAO NMR) | Uses quantum mechanics to calculate molecular properties like NMR chemical shifts with high accuracy. | Accurate determination of the absolute and relative stereochemistry of new, complex halogenated monoterpenes. | mdpi.com |

| Quantitative Structure-Activity Relationship (QSAR) | Develops statistical models that correlate chemical structure descriptors (e.g., lipophilicity, electronic properties) with biological activity. | To predict the biological activity (e.g., cytotoxicity, antifeedant effect) of untested this compound analogues based on their structural features. | ijpsr.comslideshare.net |

| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand when it binds to a target molecule (e.g., a protein). | To visualize and analyze the binding interactions of this compound derivatives within the active site of a biological target, explaining the structural basis of their activity. | researchgate.netmdpi.com |

| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules over time, providing insight into the stability and dynamics of a ligand-protein complex. | To validate the stability of the binding pose predicted by molecular docking and to understand the dynamic behavior of the complex. | researchgate.net |

Advanced Analytical and Biotechnological Applications in Apakaochtodene B Research

Application of Hyphenated Techniques for Trace Analysis and Metabolomics of Apakaochtodene B in Biological Systems

The study of this compound and its related halogenated monoterpenes (HMTs) within biological systems, such as the red algae Ochtodes secundiramea and Portieria hornemannii, necessitates sophisticated analytical approaches capable of identifying and quantifying complex mixtures of metabolites. acs.orgsquarespace.com Hyphenated techniques, which couple a separation method with a detection method, are central to this research, particularly for trace analysis and comprehensive metabolomic studies.

Metabolic flux analysis has been a cornerstone in understanding the biosynthesis of this compound. nih.govresearchgate.net This research involves cultivating "microplantlet" suspension cultures of the algae in controlled photobioreactors. squarespace.comnih.gov A key experimental strategy has been the development of "bromine-free" cell lines where the biohalogenation process is temporarily halted, allowing researchers to study the baseline production of the precursor, myrcene (B1677589). nih.govresearchgate.net By strategically reintroducing bromide and vanadate (B1173111) (a necessary co-factor for the vanadium bromoperoxidase enzyme) into the culture medium, scientists can "turn on" the halogenation and cyclization pathways and monitor the subsequent formation of this compound and other HMTs. nih.govresearchgate.net

Gas chromatography-mass spectrometry (GC-MS) is a primary hyphenated technique used for this analysis. scribd.com GC separates the volatile monoterpenes from the complex algal extract, and MS provides detailed structural information and quantification, allowing for the precise measurement of metabolic flux through different branches of the biosynthetic network. nih.govresearchgate.netscribd.com These studies have revealed that the bromonium-ion promoted cyclization of myrcene is a key step leading to this compound. nih.gov Simultaneously, the pathway can branch into the formation of acyclic HMTs. acs.orgnih.gov

These metabolomic studies have demonstrated that under identical, controlled bioreactor conditions, both O. secundiramea and P. hornemannii produce remarkably similar HMT profiles, with this compound being the only cyclic HMT shared between them. acs.orgsquarespace.com This controlled environment allows for consistent production and detailed study, revealing that HMT yields for this compound are comparable between the two species, ranging from 0.9 to 1.3 μmol per gram of dry mass. acs.org

| Compound Name | Role in Biosynthesis |

| Geranyl diphosphate (B83284) (GPP) | Primary precursor for monoterpene synthesis. nih.gov |

| Myrcene | Direct, non-halogenated precursor to this compound and other HMTs. acs.orgsquarespace.comresearchgate.net |

| 10E-bromomyrcene | An acyclic HMT formed through bromination of myrcene. acs.orgnih.gov |

| 3-chloro-10E-bromo-α-myrcene | An acyclic HMT formed through subsequent halogenation. acs.orgnih.gov |

| This compound | The target cyclic HMT formed via bromonium-ion catalyzed cyclization of myrcene. nih.gov |

Advanced Spectroscopic Techniques for In Situ Monitoring or Complex Mixture Analysis Related to this compound

Advanced spectroscopic techniques are indispensable for both the structural elucidation of this compound and for monitoring its production within complex biological matrices. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, has been fundamental in determining the definitive structure of this compound and distinguishing it from its isomers and related compounds. arizona.edu

In situ monitoring has been effectively achieved through the use of controlled bioreactor systems. The cultivation of algal microplantlets in airlift photobioreactors allows for real-time manipulation and observation of the biosynthetic processes. nih.govresearchgate.net By precisely controlling the delivery of precursors and co-factors like bromide and vanadate to the perfusion medium, researchers can monitor the dynamic changes in the production of this compound and other metabolites. nih.gov This represents a powerful in situ analytical approach, where the bioreactor itself becomes the environment for controlled experimentation and observation of metabolic responses.

Field-based studies have also provided insights through a form of in situ monitoring. Transplantation experiments with Portieria hornemannii on Guam, where algae were moved between different reef sites, were used to investigate environmental influences on HMT production. researchgate.netresearchgate.net Analysis of the algae before and after transplantation showed significant site-to-site differences in the concentration of this compound. researchgate.netresearchgate.net These studies also noted considerable variation in compound levels among individual plants within the same location, indicating strong localized or genetic factors influencing biosynthesis. researchgate.net While transplantation did not significantly alter the levels of apakaochtodenes during the experiment, the data highlighted the spatial and individual variability of natural production. researchgate.netresearchgate.net

The analysis of these complex mixtures from both bioreactor cultures and field collections relies on the combination of separation techniques with spectroscopy. The ability to differentiate and identify multiple structurally similar halogenated monoterpenes in a single sample is crucial for understanding the complete metabolic picture of the organism. acs.orgsquarespace.com

| Technique | Application in this compound Research |

| 1D & 2D NMR Spectroscopy | Definitive structural elucidation and characterization of this compound and related metabolites. acs.orgarizona.edu |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation, identification, and quantification of this compound in complex mixtures from algal extracts. scribd.com |

| Photobioreactor Cultivation | In situ monitoring and manipulation of this compound biosynthesis under controlled conditions. nih.govresearchgate.net |

| Field Transplantation Studies | In situ investigation of environmental and site-specific factors on the natural production of this compound. researchgate.netresearchgate.net |

Environmental Life Cycle Assessment of this compound Production Systems and Sustainability Considerations

The transition of this compound production from laboratory-scale discovery to potential industrial application necessitates a thorough evaluation of its environmental footprint. A key study in this area performed a comprehensive environmental life cycle assessment (LCA) on the production of essential terpene oils, including this compound, from Ochtodes secundiramea. scribd.comresearchgate.net The assessment focused on a production system utilizing a closed airlift photobioreactor with artificial illumination. scribd.com

The LCA is a standardized methodology that evaluates the environmental impacts associated with all stages of a product's life. The analysis of the O. secundiramea bioreactor system identified the cultivation stage itself as the primary environmental "hotspot." scribd.comresearchgate.net This is largely due to the energy-intensive requirements for artificial lighting, temperature control, and the operation of the airlift system within the photobioreactor.

However, the research also highlighted pathways for improving the sustainability of the process. The implementation of a semi-continuous operation, as opposed to a batch process, was analyzed as a key optimization strategy. scribd.com The results showed that shifting to a semi-continuous model could lead to significant reductions in environmental impacts, ranging from 1% to as much as 25% across various impact categories. scribd.com

The use of marine macroalgae for producing high-value compounds like this compound is positioned as an emerging and potentially sustainable area of biotechnology. nih.govresearchgate.net Such systems avoid the use of arable land and freshwater required for many terrestrial crops, offering a distinct advantage. researchgate.net Developing bioreactor tissue culture technology is a significant step toward creating a reliable and controlled supply chain for these marine natural products, overcoming the limitations and ecological impacts of wild harvesting. acs.org This controlled environment not only ensures a consistent product profile but also provides a platform for further process optimization to enhance environmental sustainability. acs.orgresearchgate.net

| LCA Finding / Consideration | Description |

| Primary Environmental Hotspot | The cultivation stage within the photobioreactor was identified as the main contributor to environmental impacts, primarily due to energy consumption. scribd.comresearchgate.net |

| Optimization Strategy | Implementing a semi-continuous operation was found to potentially reduce overall environmental impacts by 1-25%. scribd.com |

| Sustainability Advantage | Macroalgal cultivation avoids competition for arable land and freshwater resources associated with terrestrial agriculture. researchgate.net |

| Technological Advancement | Bioreactor tissue culture offers a sustainable and controlled alternative to wild harvesting for the production of marine compounds. acs.org |

Future Research Trajectories for Apakaochtodene B

Identification and Characterization of Undiscovered Biosynthetic Enzymes and Genetic Determinants

The biosynthesis of Apakaochtodene B in red algae such as Ochtodes secundiramea and Portieria hornemannii is a complex process that is not yet fully understood. nih.govnih.gov The pathway is known to involve the cyclization of myrcene (B1677589), a reaction catalyzed by a bromonium ion, and subsequent halogenation steps. nih.govacs.org A key enzyme, myrcene synthase, has been isolated and shown to convert geranyl diphosphate (B83284) (GPP) to myrcene. However, this enzyme displays limited catalytic capabilities compared to its terrestrial counterparts, suggesting an ancient evolutionary origin and the potential existence of other unique, uncharacterized enzymes in the pathway.

Future research will likely focus on genome mining of the producing organisms to identify the complete biosynthetic gene cluster (BGC) responsible for this compound synthesis. nih.gov Techniques utilizing tools like antiSMASH can be employed to scan the genomes of these algae for clusters encoding enzymes such as halogenases, terpene cyclases, and other modifying proteins. nih.gov The discovery and characterization of these novel enzymes could not only fully elucidate the biosynthetic pathway but also provide new biocatalysts for green chemistry applications. The vast majority of BGCs found in many organisms have unknown functions, representing a significant opportunity for bioprospecting. nih.govfrontiersin.org

Table 1: Key Research Targets in this compound Biosynthesis

| Research Target | Rationale | Potential Methodology | Expected Outcome |

| Complete BGC Identification | The full set of genes responsible for the synthesis of this compound is currently unknown. | Genome sequencing of P. hornemannii / O. secundiramea, followed by genome mining with antiSMASH. nih.govresearchgate.net | Identification of the complete gene cluster, including novel halogenases and cyclases. |

| Novel Enzyme Characterization | The proposed pathway involves bromonium-ion catalyzed cyclization, but the specific enzymes mediating this and subsequent chlorinations are not fully identified. nih.gov | Heterologous expression of candidate genes identified from the BGC in a suitable host (e.g., E. coli, yeast) and in vitro assays. | Functional characterization of new biocatalysts and detailed mechanistic understanding of the biosynthetic steps. |

| Regulatory Element Discovery | Understanding how the BGC is regulated can enable strategies to increase production yield. | Transcriptomic analysis (RNA-seq) under different culture conditions (e.g., varying bromide/vanadate (B1173111) levels). nih.govwikipedia.org | Identification of promoters, enhancers, and transcription factors controlling this compound synthesis. |

High-Throughput Screening Approaches for Novel Mechanistic Targets of this compound

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of millions of compounds against specific biological targets. nih.gove-algae.org While initial studies have noted the cytotoxic properties of this compound, its precise molecular targets and mechanisms of action remain largely unexplored. e-algae.orgcmfri.org.inbmglabtech.com HTS methodologies provide a powerful tool to de-orphan this natural product by screening it against large panels of proteins, enzymes, and cell-based models to identify specific interactions. e-algae.orgreddit.com

Future HTS campaigns could employ a variety of assay formats. Biochemical assays, such as those based on fluorescence polarization, FRET, or surface plasmon resonance (SPR), can directly identify binding partners from libraries of purified proteins. e-algae.org Cell-based assays, including reporter gene assays or high-content screening (HCS) using automated microscopy, can reveal the compound's effects on specific cellular pathways or phenotypes in a more physiologically relevant context. nih.govumich.edu The primary goal of such screening is to identify "hits" or "leads" that can serve as the starting point for more detailed mechanistic studies and drug development pipelines. reddit.com

Table 2: Potential High-Throughput Screening Strategies for this compound

| HTS Approach | Description | Potential Targets | Expected Outcome |

| Biochemical Screening | Automated testing against large libraries of purified enzymes or receptors to measure direct binding or inhibition. e-algae.org | Kinases, phosphatases, proteases, G-protein coupled receptors (GPCRs). reddit.com | Identification of specific molecular targets and determination of binding affinity or inhibitory concentration. |

| Cell-Based Phenotypic Screening | Testing the compound's effect on whole cells to identify changes in viability, morphology, or specific signaling pathways. | Cancer cell line panels, immune cells, neurons. umich.edu | Discovery of novel cellular activities (e.g., anti-proliferative, anti-inflammatory) and pathways affected by the compound. |

| High-Content Screening (HCS) | An advanced cell-based approach using automated microscopy and image analysis to quantify multiple phenotypic parameters simultaneously. nih.gov | Subcellular localization of proteins, cytoskeletal arrangement, apoptosis markers. | Detailed insight into the compound's mechanism of action at a subcellular level. |

| Functional Genomics Screening | Combining this compound treatment with technologies like CRISPR or siRNA to identify genes that modify the cellular response to the compound. nih.gov | Genome-wide libraries targeting every human gene. | Unbiased identification of the compound's targets and resistance mechanisms. |

Development of Engineered Biological Systems for Sustainable and Scalable Production of this compound

The natural production of this compound is limited to specific marine red algae, and yields can be variable. nih.gove-algae.org To overcome the supply problem, which is a common obstacle for developing marine natural products, engineered biological systems are a critical area of future research. wikipedia.org Initial work has demonstrated that microplantlet cultures of O. secundiramea in photobioreactors can produce the compound under controlled conditions. nih.govnih.gov This system can be "turned on" by the addition of bromide and vanadate, a cofactor for the essential vanadium bromoperoxidase enzyme, providing a basic framework for a controlled bioprocess. nih.govwikipedia.org

More advanced strategies involve the field of synthetic biology, which applies engineering principles to the design of biological systems. ecplf2024.itmdpi.com A key future goal would be to transfer the identified biosynthetic gene cluster (BGC) for this compound into a robust, fast-growing, and easily scalable industrial host organism, such as Escherichia coli or Saccharomyces cerevisiae. nih.gov This would involve optimizing the expression of the biosynthetic genes, ensuring the host produces the necessary precursors (like GPP), and potentially engineering the host to tolerate the halogenated product. nih.gov Cell-free protein synthesis (CFPS) systems represent another frontier, offering the potential for rapid, on-demand production without the constraints of maintaining cell viability. arizona.edu

Table 3: Approaches for Engineered Production of this compound

| System | Description | Advantages | Key Challenges |

| Optimized Algal Bioreactors | Enhancement of existing microplantlet culture systems for O. secundiramea or P. hornemannii. nih.govnih.gov | Production in the native organism, ensuring correct enzyme folding and cofactors. | Slow growth rates of macroalgae, complex culture conditions, low yields. |

| Heterologous Host Production | Transferring the this compound biosynthetic gene cluster into an industrial microbial chassis like E. coli or yeast. nih.gov | Rapid growth, high-density cultivation, established scale-up processes, cost-effective. | Ensuring functional expression of algal enzymes, precursor supply, potential host toxicity. |

| Cell-Free Synthetic Systems | Using in vitro transcriptional and translational machinery to synthesize the compound from supplied precursors. arizona.edu | Rapid prototyping and production, circumvents cell viability issues, open system allows for direct optimization. | High cost of reagents, requirement for stable enzymes and a complete, characterized biosynthetic pathway. |

Advanced Computational Design and Optimization of this compound Analogues with Tailored Activities

The unique tetrahalogenated, cyclic monoterpene structure of this compound serves as an excellent chemical scaffold for modification. vliz.beatp.ag Future research will heavily leverage computational design to create and evaluate novel analogues with improved potency, selectivity, or pharmacokinetic properties. archdaily.comresearchgate.net This process is rooted in understanding the structure-activity relationship (SAR), which explains how a molecule's three-dimensional structure relates to its biological activity. wikipedia.orgdrugdesign.orgicm.edu.pl

By building computational models of this compound interacting with its biological target(s) (once identified via HTS), researchers can predict how specific structural modifications would affect binding. researchgate.net Algorithms can be used to explore a vast virtual chemical space, generating thousands of potential analogue structures and scoring them based on predicted activity and other desirable properties. archdaily.comcolumbia.edu This in silico approach automates and accelerates the design process, minimizing the number of compounds that need to be synthesized and tested in the lab, thereby saving significant time and resources. researchgate.netcollaborativedrug.com The goal is to use the natural product as a template to design optimized compounds for potential therapeutic use. vliz.be

Table 4: Computational Workflow for this compound Analogue Design

| Step | Description | Tools & Techniques | Desired Outcome |

| 1. Target-Ligand Modeling | Creating a 3D model of this compound bound to its biological target. | Molecular Docking, X-ray Crystallography (if target is known and can be crystallized). | A detailed understanding of the key interactions (e.g., hydrogen bonds, hydrophobic contacts) that determine binding. |

| 2. SAR Analysis | Synthesizing and testing a small set of initial analogues to establish which parts of the molecule are essential for activity. | Chemical synthesis, in vitro biological assays. | A validated SAR model that correlates structural features with biological function. |

| 3. In Silico Analogue Generation | Using algorithms to generate a large virtual library of new molecules by modifying the this compound scaffold. researchgate.net | Combinatorial library enumeration, generative chemistry models. | A diverse set of thousands of novel, synthetically accessible analogue structures. |

| 4. Virtual Screening & Optimization | Computationally evaluating the generated analogues for predicted binding affinity, selectivity, and drug-like properties (ADMET). archdaily.comresearchgate.net | QSAR models, molecular dynamics simulations, ADMET prediction software. | A small, prioritized list of the most promising analogues for chemical synthesis and biological testing. |

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for the initial characterization of Apakaochtodene B?

- Methodological Answer : Employ a multi-technique approach combining nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY), high-resolution mass spectrometry (HRMS), and X-ray crystallography to confirm molecular structure and purity. For novel compounds, validate identity through independent synthesis replication and spectral data comparison with established databases .

- Data Validation : Cross-reference results with prior studies (e.g., melting points, spectral peaks) to resolve ambiguities. Use supporting information (SI) files to document raw data and procedural details for peer validation .

Q. How should researchers design experiments to ensure reproducibility of this compound synthesis?

- Methodological Answer : Follow the Beilstein Journal’s guidelines:

- Document reaction conditions (temperature, solvent, catalysts) in the main text.

- Provide full synthetic protocols for >5 compounds in SI files, including purification methods (e.g., column chromatography gradients, recrystallization solvents).

- For known intermediates, cite prior literature; for novel steps, include purity metrics (HPLC traces, elemental analysis) .

Q. What criteria define a robust research question for studying this compound’s biological activity?

- Methodological Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):

- Example: "How does this compound modulate [specific enzyme/receptor] in [cell line/model], and how does this compare to structurally analogous compounds?"

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s mechanism of action across studies?

- Methodological Answer : Conduct a systematic comparison of experimental conditions:

- Variables to analyze: Assay type (in vitro vs. in vivo), solvent effects (DMSO concentration), and protein source (recombinant vs. native).

- Statistical tools: Use meta-analysis to quantify heterogeneity (I² statistic) or Bayesian modeling to assess probability of conflicting outcomes .

Q. What strategies optimize the synthetic yield of this compound while minimizing side products?

- Methodological Answer : Implement Design of Experiments (DOE) principles:

- Parameters: Vary catalyst loading, temperature, and solvent polarity in a factorial design.

- Analytical tools: Use HPLC-MS to track intermediate stability and side-product formation.

- Machine learning: Train models on reaction datasets to predict optimal conditions .

Q. How should researchers integrate computational modeling with experimental data to predict this compound’s properties?

- Methodological Answer : Combine density functional theory (DFT) calculations (e.g., Gibbs free energy of reactions) with experimental kinetics. Validate models using:

- Docking simulations: Compare predicted binding poses with crystallographic data.

- QSAR: Corrogate substituent effects on bioactivity using regression analysis .

Data Management and Ethical Considerations

Q. What standards ensure ethical data collection and reporting in this compound research?

- Methodological Answer : Adhere to TRUST principles for data governance:

- Transparency: Disclose funding sources and conflicts of interest in acknowledgments .

- Reproducibility: Archive raw spectra, crystallographic data (CIF files), and code in certified repositories (e.g., Cambridge Crystallographic Data Centre, GitHub) .

Tables for Methodological Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.